5-(benzylthio)-N-methyl-1,3,4-thiadiazol-2-amine
Overview
Description
MS21570 is a selective antagonist of the G protein-coupled receptor 171 (GPR171). It has been studied for its potential effects on anxiety-like behavior and fear conditioning in animal models. The compound has a molecular weight of 237.34 and a chemical formula of C10H11N3S2 .
Mechanism of Action
Target of Action
MS21570 is a selective antagonist of the G protein-coupled receptor 171 (GPR171) . GPR171 is a protein that in humans is encoded by the GPR171 gene. It is involved in various physiological processes, including regulation of food intake and anxiety-like behavior.
Mode of Action
As a GPR171 antagonist, MS21570 binds to the GPR171 receptor and inhibits its activity . This inhibition prevents the receptor from responding to its natural ligands, thereby modulating the physiological processes that the receptor is involved in.
Biochemical Pathways
By inhibiting GPR171, MS21570 can potentially affect these processes, which include regulation of food intake and anxiety-like behavior .
Result of Action
MS21570 has been shown to reduce anxiety-like behavior and fear conditioning in mice . This suggests that it may have potential therapeutic applications in the treatment of anxiety disorders.
Biochemical Analysis
Biochemical Properties
5-(benzylthio)-N-methyl-1,3,4-thiadiazol-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with matrix metalloproteinases (MMP-2 and MMP-9), where this compound has been shown to inhibit their activity . This inhibition is crucial as MMPs are involved in the degradation of extracellular matrix components, and their dysregulation is associated with various pathological conditions, including cancer and fibrosis.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to exhibit cytotoxic effects on various cancer cell lines, including MCF-7, HepG2, A549, and HeLa . This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the activity of matrix metalloproteinases, leading to altered cell migration and invasion, which are critical processes in cancer progression.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s interaction with MMP-2 and MMP-9 involves binding to the active sites of these enzymes, thereby inhibiting their activity . This inhibition results in decreased degradation of extracellular matrix components, which can impact processes such as angiogenesis and metastasis in cancer.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are critical factors in its biochemical analysis. In laboratory settings, it has been observed that the compound maintains its stability under controlled conditions, but its effects can vary over time. Long-term studies have shown that this compound can lead to sustained inhibition of MMP activity, which may result in prolonged effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound exhibits therapeutic effects, such as inhibition of tumor growth and metastasis. At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its biotransformation and elimination from the body . The compound’s metabolism can affect metabolic flux and metabolite levels, influencing its overall pharmacokinetic and pharmacodynamic properties.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters, facilitating its uptake and distribution across cellular compartments . Its localization and accumulation within tissues can impact its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects. Post-translational modifications and targeting signals play a role in its localization, ensuring that it reaches its intended site of action . This precise localization is essential for the compound’s effectiveness in modulating cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MS21570 involves the reaction of N-methyl-1,3,4-thiadiazol-2-amine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: Industrial production of MS21570 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified using techniques such as recrystallization or chromatography .
Types of Reactions:
Oxidation: MS21570 can undergo oxidation reactions, particularly at the sulfur atom in its structure.
Reduction: The compound can be reduced under specific conditions, affecting its thiazole ring.
Substitution: MS21570 can participate in nucleophilic substitution reactions, especially at the benzyl group
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed
Major Products:
Oxidation: Oxidized derivatives of MS21570.
Reduction: Reduced forms of the compound with altered thiazole rings.
Substitution: Substituted derivatives with different functional groups replacing the benzyl group
Scientific Research Applications
Chemistry: Used as a tool compound to study GPR171 receptor functions.
Biology: Investigated for its effects on anxiety-like behavior and fear conditioning in animal models.
Medicine: Potential therapeutic applications in treating anxiety disorders and other related conditions.
Industry: Utilized in the development of new pharmacological agents targeting GPR171
Comparison with Similar Compounds
MS21570: Selective GPR171 antagonist with an IC50 of 220 nM.
Compound A: Another GPR171 antagonist with a different chemical structure but similar biological activity.
Compound B: A non-selective antagonist that targets multiple G protein-coupled receptors, including GPR171
Uniqueness: MS21570 is unique due to its high selectivity for GPR171 and its well-documented effects on anxiety-like behavior and fear conditioning. Unlike other compounds, MS21570 has been extensively studied in animal models, providing a robust understanding of its pharmacological properties .
Properties
IUPAC Name |
5-benzylsulfanyl-N-methyl-1,3,4-thiadiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S2/c1-11-9-12-13-10(15-9)14-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFLNRVSOQJTXDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NN=C(S1)SCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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